molecular formula C8H7BrClNO3 B13051860 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid

Katalognummer: B13051860
Molekulargewicht: 280.50 g/mol
InChI-Schlüssel: ZQYZLMHDNAXNCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.50 g/mol . This compound is characterized by the presence of amino, bromo, chloro, and methoxy functional groups attached to a benzoic acid core. It is used primarily in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-chloro-6-methoxybenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in research and development .

Eigenschaften

Molekularformel

C8H7BrClNO3

Molekulargewicht

280.50 g/mol

IUPAC-Name

2-amino-4-bromo-3-chloro-6-methoxybenzoic acid

InChI

InChI=1S/C8H7BrClNO3/c1-14-4-2-3(9)6(10)7(11)5(4)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI-Schlüssel

ZQYZLMHDNAXNCG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1C(=O)O)N)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.